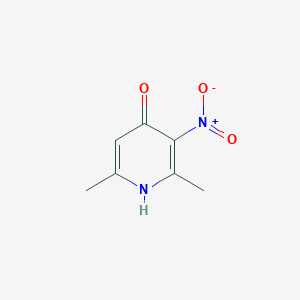

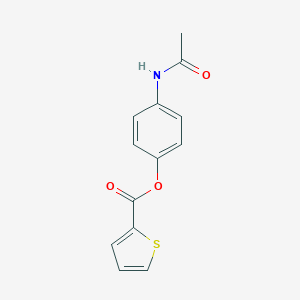

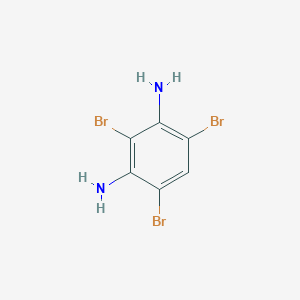

2,4,6-Tribromobenzene-1,3-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4,6-Tribromobenzene-1,3-diamine is a chemical compound with specific functional groups that influence its synthesis, structure, reactivity, and physical and chemical properties. Its study is essential for applications across various fields of chemistry and material science.

Synthesis Analysis

The synthesis of compounds related to 2,4,6-Tribromobenzene-1,3-diamine, such as the preparation of 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene, involves multi-step chemical reactions starting from simpler bromobenzene derivatives. These processes often utilize halogenation, alkylation, or other substitution reactions to introduce or modify functional groups on the benzene ring (Holst, Schollmeyer, & Meier, 2011).

Molecular Structure Analysis

The molecular structure of 2,4,6-Tribromobenzene-1,3-diamine and related compounds is characterized by the presence of specific substituents that influence the overall molecular geometry, electron distribution, and intramolecular interactions. For instance, studies on similar triazine derivatives show non-planar structures due to rotations about inter-ring C–C bonds, influenced by intermolecular interactions like hydrogen bonds and π–π interactions (Janczak & Kubiak, 2005).

科学的研究の応用

Thermoanalytical Study of Aminoderivatives of 1,3,5-Trinitrobenzene : This study examines thermoanalytical aspects of aminoderivatives, including 1-amino-2,4,6-trinitrobenzene and others, highlighting their stability and thermoanalytical properties (Zeman, 1993).

Triazidation of 2,4,6-Trifluorobenzenes : The paper discusses the selective defluorination of various benzenes, leading to the synthesis of new compounds, which may have implications for the use of similar bromobenzene derivatives (Chapyshev & Chernyak, 2013).

Synthesis of Soluble and Thermally Stable Polyimides : This study involves the synthesis of a novel unsymmetrical diamine monomer, which may provide insights into the chemical behavior and applications of similar compounds like 2,4,6-Tribromobenzene-1,3-diamine (Ghaemy & Alizadeh, 2009).

Molecular Orbitals and UV-Vis Spectra Investigations : This computational study on dibromobenzenes provides insights into the structural and electronic properties of bromobenzene derivatives, which can be crucial in understanding the properties of 2,4,6-Tribromobenzene-1,3-diamine (Wang et al., 2013).

Hepatotoxicity of Brominated Benzenes : While this study primarily focuses on the hepatotoxic effects of brominated benzenes, it offers valuable information on the structure-activity relationship that could be relevant to the understanding of 2,4,6-Tribromobenzene-1,3-diamine (Szymańska, 1997).

Synthesis of Rubin’s Aldehyde and its Precursor : The paper discusses the efficient synthesis of compounds derived from tribromobenzene, which could provide a framework for the synthesis and applications of 2,4,6-Tribromobenzene-1,3-diamine (Holst, Schollmeyer, & Meier, 2011).

Jacobsen Rearrangement of Tribromobenzenes : This study provides insights into the Jacobsen rearrangement of tribromobenzenes, a chemical process that might be relevant to understanding the reactivity and potential applications of 2,4,6-Tribromobenzene-1,3-diamine (Nakada et al., 1979).

Differential Photohydrodehalogenation Reactivity of Bromobenzenes : This study investigates the photochemical dehalogenation of various bromobenzenes, which can offer insights into the photochemical properties and potential applications of 2,4,6-Tribromobenzene-1,3-diamine (Freeman & Haugen, 1998).

Safety And Hazards

The safety information available indicates that 2,4,6-Tribromobenzene-1,3-diamine may be harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

特性

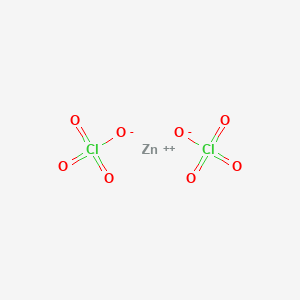

IUPAC Name |

2,4,6-tribromobenzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br3N2/c7-2-1-3(8)6(11)4(9)5(2)10/h1H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVMNUFNDGIZTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)Br)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570107 |

Source

|

| Record name | 2,4,6-Tribromobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Tribromobenzene-1,3-diamine | |

CAS RN |

62477-06-9 |

Source

|

| Record name | 2,4,6-Tribromobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one](/img/structure/B79445.png)